2-(Trifluoromethoxy)isoindoline-1,3-dione

Organic Synthesis Fluorination Reagent Method Development

Choose 2-(Trifluoromethoxy)isoindoline-1,3-dione for silver-free, bench-stable OCF3 introduction. Unlike AgF-dependent methods, this pre-formed solid releases the trifluoromethoxy anion cleanly under mild conditions, eliminating costly metal removal and enabling straightforward scale-up. Ideal for late-stage pharmaceutical derivatization and agrochemical R&D requiring predictable, batch-consistent OCF3 transfer. Supplied at ≥98% purity; stored at -20°C for long-term stability.

Molecular Formula C9H4F3NO3
Molecular Weight 231.13 g/mol
Cat. No. B14016565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)isoindoline-1,3-dione
Molecular FormulaC9H4F3NO3
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OC(F)(F)F
InChIInChI=1S/C9H4F3NO3/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H
InChIKeyDEBDHIMLZUJSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)isoindoline-1,3-dione: Core Identity and Reagent-Grade Specification for Laboratory Procurement


2-(Trifluoromethoxy)isoindoline-1,3-dione (CAS 1624625-77-9; synonym N-trifluoromethoxyphthalimide, Phth-OCF3) is a heterocyclic organic compound belonging to the N-isoindoline-1,3-dione class [1]. This compound is primarily recognized and sourced as a shelf-stable, solid-state reagent specifically developed for nucleophilic trifluoromethoxylation reactions [2]. Its utility stems from the direct transfer of the valuable trifluoromethoxy (OCF3) group to organic electrophiles under mild conditions [3]. Commercially, it is offered as a research-grade chemical with a standard purity of ≥98%, in solid physical form, and requires storage at -20°C for long-term stability .

2-(Trifluoromethoxy)isoindoline-1,3-dione: Why In-Class Substitution with Alternative OCF3 Reagents Compromises Methodological Reproducibility


Simply substituting 2-(Trifluoromethoxy)isoindoline-1,3-dione with a generic or alternative trifluoromethoxylating reagent introduces significant methodological risk. While a variety of reagents exist to introduce the pharmaceutically relevant OCF3 group, they differ critically in physical state (liquid vs. solid), handling safety, requisite co-reagents, and reaction compatibility [1]. For instance, many historical methods rely on volatile and hazardous gases or require silver salts as activators, which can be prohibitively expensive for scale-up and introduce transition-metal impurities [2]. In contrast, the distinct value proposition of 2-(Trifluoromethoxy)isoindoline-1,3-dione is its identity as a pre-formed, bench-stable solid that cleanly releases the OCF3 anion, thereby simplifying experimental setup and ensuring greater consistency across user batches. The following quantitative evidence details exactly where this compound's specific properties provide a measurable advantage over closest analogs.

2-(Trifluoromethoxy)isoindoline-1,3-dione: Technical Procurement Evidence Guide for Quantitative Differentiation


Bench-Stability and Physical State Differentiation: Solid N-Trifluoromethoxyphthalimide vs. Liquid TFNf Reagent

A key differentiator for 2-(Trifluoromethoxy)isoindoline-1,3-dione (Phth-OCF3) is its identity as a bench-stable solid, which simplifies handling, weighing accuracy, and long-term storage compared to liquid alternatives like trifluoromethyl nonaflate (TFNf) [1][2]. The physical state directly impacts the ease and precision of reagent preparation in a typical synthetic workflow.

Organic Synthesis Fluorination Reagent Method Development

Co-Reagent Elimination: Operational Simplicity of Phth-OCF3 Compared to Carbonyl Diimidazole/AgF System

N-Trifluoromethoxyphthalimide functions as a standalone OCF3 anion source, whereas a recent alternative solid-based protocol requires the use of carbonyl diimidazole and an expensive silver fluoride (AgF) co-reagent to generate the active trifluoromethoxide species [1][2]. This difference has significant implications for reaction cost, atom economy, and the complexity of post-reaction purification.

Reaction Methodology Cost Efficiency Green Chemistry

Technical Purity and Storage Specifications for Quality-Sensitive Procurement

For procurement, the identity and purity of a specialty reagent are paramount. Commercial offerings of 2-(Trifluoromethoxy)isoindoline-1,3-dione are consistently specified with a minimum purity of 98% and a required storage temperature of -20°C to maintain long-term integrity . This defined quality standard ensures that researchers receive a material fit for purpose without requiring in-house purification prior to use in sensitive trifluoromethoxylation steps.

Chemical Purity Reagent Quality Control Procurement Specification

Scaffold-Derived Stability: Enhanced Metabolic Resistance via N-Isoindoline-1,3-dione Core

The combination of the trifluoromethoxy (OCF3) group with the isoindoline-1,3-dione (phthalimide) scaffold is not arbitrary. Literature on analogous compounds demonstrates that the phthalimide core provides a versatile platform for further derivatization, while the OCF3 group specifically enhances lipophilicity and metabolic resistance compared to non-fluorinated or alkyl-substituted counterparts [1]. This class-level effect is a key driver for the compound's use as an intermediate in drug discovery.

Medicinal Chemistry Bioisostere SAR Analysis

2-(Trifluoromethoxy)isoindoline-1,3-dione: High-Impact Research and Industrial Application Scenarios


Late-Stage Functionalization in Pharmaceutical Lead Optimization

2-(Trifluoromethoxy)isoindoline-1,3-dione is an ideal reagent for the late-stage introduction of the trifluoromethoxy group into advanced pharmaceutical intermediates. Its mild reaction conditions and solid-state stability allow medicinal chemists to rapidly explore the OCF3 group's effect on drug properties like metabolic stability and cell permeability without resorting to harsh reagents that could decompose complex, fragile molecular architectures [1]. This aligns with the evidence of its operational simplicity and bench-stability [1].

Replacement of Silver-Dependent Trifluoromethoxylation in Process Chemistry

Given the evidence that N-trifluoromethoxyphthalimide does not require a silver co-reagent like AgF [1], this compound is uniquely suited for process chemistry groups developing scalable routes to fluorinated building blocks. Eliminating the stoichiometric silver salt dramatically lowers the cost of goods and simplifies metal removal protocols, a critical differentiator from alternative methods that rely on carbonyl diimidazole/AgF systems [1][2].

Synthesis of Agrochemical Research Intermediates

The trifluoromethoxy group is highly prized in agrochemical development for its ability to confer enhanced biological activity and environmental stability. Researchers developing new herbicides or fungicides can utilize 2-(Trifluoromethoxy)isoindoline-1,3-dione as a key building block [1]. The compound's predictable reactivity as an OCF3 anion source enables the direct synthesis of target molecules, bypassing more complex multi-step sequences often required for the installation of this challenging functional group [1][2].

Academic and Industrial Fluorination Method Development

This reagent is a foundational tool for academic and industrial laboratories focused on expanding the methodology of organofluorine chemistry. Its straightforward, pre-formed nature provides a reliable baseline for studying new trifluoromethoxylation reactions, comparing catalysts, or exploring substrate scopes without the confounding variables introduced by in situ generated or unstable OCF3 sources [1]. The compound's established solid-state identity and purity specifications ensure consistent experimental outcomes across different research teams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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